p-Methyl-cinnamoyl Azide

概述

描述

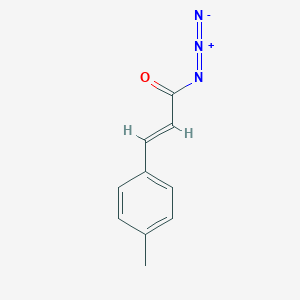

p-Methyl-cinnamoyl Azide is an organic compound characterized by the presence of an azide group attached to a p-methyl-cinnamoyl moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl-cinnamoyl Azide typically involves the reaction of p-methyl-cinnamic acid with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the azide group. The general reaction scheme is as follows:

p-Methyl-cinnamic acid+Sodium azide→p-Methyl-cinnamoyl Azide+Sodium acetate

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.

化学反应分析

[3+2] Cycloaddition Reactions

The terminal azide group enables Huisgen cycloaddition with alkynes to form 1,2,3-triazole derivatives. Key parameters include:

Mechanistic studies indicate copper-catalyzed reactions proceed via a stepwise pathway involving σ-bonded intermediates, while ruthenium systems favor concerted mechanisms .

Reduction Reactions

The azide moiety undergoes selective reduction to form primary amines under controlled conditions:

Reduction Pathways

Competitive carbonyl reduction is suppressed in Pd-C/H₂ systems due to milder conditions .

Transition Metal-Mediated Diazidation

p-Methyl-cinnamoyl azide participates in Pd- and Mn-catalyzed diazidation of alkenes:

Diazidation Process

Catalyst System : Pd(OAc)₂/4,7-di(4-bromophenyl)-1,10-phenanthroline

Azide Source : TMS-N₃

Key Steps :

-

Oxidative generation of Pd(III)-azide intermediate

-

Radical addition to alkenes at sterically accessible positions

Radical Cascade Reactions

MnBr₂-mediated systems enable β-azido alcohol synthesis:

| Component | Role |

|---|---|

| MnBr₂ | Azido radical generator/stabilizer |

| O₂ | Oxidant for peroxy radical formation |

| PPh₃ | Reductant for final product isolation |

This method achieves >90% diastereoselectivity in cyclic alkene substrates .

Stability and Reactivity Considerations

科学研究应用

Chemical Applications

1. Precursor in Heterocycle Synthesis

p-Methyl-cinnamoyl azide is utilized as a precursor in the synthesis of various heterocycles. Its azide group allows for diverse reactions, facilitating the formation of complex molecular structures. For instance, it can participate in cycloaddition reactions, leading to the generation of valuable heterocyclic compounds such as tetrahydro-pyrrolo-pyrazoles .

2. Click Chemistry

The compound serves as a reagent in click chemistry, a powerful tool for bioconjugation and materials science. The azide functionality enables efficient and selective reactions with alkynes, producing triazoles that are crucial in drug development and material science .

Biological Applications

1. Bioorthogonal Chemistry

this compound is employed in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules within living systems. This application is particularly significant in studying biological processes and developing targeted therapies.

2. Antimicrobial Activity

Research indicates that similar compounds exhibit antimicrobial properties against pathogenic fungi and bacteria. The mechanism involves interaction with cell membranes, suggesting potential applications in developing new antimicrobial agents.

Industrial Applications

1. Polymer Production

In the industrial sector, this compound is used to enhance the properties of polymers through cross-linking reactions. This application leads to materials with improved mechanical strength and thermal stability, making them suitable for various applications in coatings, adhesives, and composites.

Case Studies

Case Study 1: Synthesis of Tetrahydro-pyrrolo-pyrazoles

A study demonstrated the use of this compound in a cascade reaction with acrylates to synthesize tetrahydro-pyrrolo-pyrazole ring systems. The optimized conditions yielded high product purity and efficiency, showcasing the compound's utility in complex organic synthesis .

Case Study 2: Antimicrobial Testing

Another investigation focused on assessing the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.

作用机制

The mechanism of action of p-Methyl-cinnamoyl Azide primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles, a process facilitated by copper(I) catalysts. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

p-Methyl-cinnamic acid: The precursor to p-Methyl-cinnamoyl Azide, lacking the azide group.

Cinnamoyl Azide: Similar structure but without the p-methyl group.

Phenyl Azide: A simpler azide compound with a phenyl group instead of the cinnamoyl moiety.

Uniqueness: this compound is unique due to the presence of both the p-methyl group and the azide functionality, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and applications in various fields.

生物活性

p-Methyl-cinnamoyl azide is a synthetic compound belonging to the cinnamoyl family, which has garnered attention due to its potential biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in scientific research.

This compound can be synthesized through the reaction of p-methyl-cinnamic acid with sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The overall reaction can be summarized as follows:

This synthesis route highlights the compound's accessibility for further research and application in various fields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogenic fungi and bacteria. The primary mode of action involves interaction with ergosterol in fungal cell membranes, disrupting their integrity and leading to cell death. This mechanism is similar to that observed in other cinnamates and cinnamides, which have been shown to target fungal cell walls effectively .

The interaction of this compound with ergosterol alters the permeability of fungal membranes, leading to leakage of cellular contents. Additionally, studies suggest that the compound may also affect the synthesis pathways of essential cellular components in microbes .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds within the cinnamide family, including this compound, exhibit favorable physicochemical properties such as low toxicity and good absorption characteristics. These properties make them promising candidates for further development into therapeutic agents.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various cinnamate derivatives, including this compound. The minimum inhibitory concentrations (MICs) were determined against several strains of bacteria and fungi. The results indicated that this compound had an MIC comparable to other known antimicrobial agents, demonstrating its potential as a lead compound for drug development .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 500 | Candida albicans |

| Benzyl Cinnamate | 537 | Staphylococcus aureus |

| Ethyl Cinnamate | 726 | Pseudomonas aeruginosa |

Toxicity Assessment

In another study focusing on the safety profile of related compounds, this compound was tested for cytotoxicity against human peripheral blood mononuclear cells. Results showed no significant cytotoxic effects at concentrations up to 5200 µM, indicating a favorable safety profile for potential therapeutic applications .

Bioorthogonal Chemistry

This compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules. Its unique reactivity allows it to participate in click chemistry reactions, facilitating the development of bioconjugates for targeted delivery systems in cancer therapy .

Polymer Production

In industrial applications, this compound is employed in the synthesis of polymers with enhanced properties through cross-linking reactions. This application underscores its versatility beyond biological contexts, showcasing its potential in materials science.

属性

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-2-4-9(5-3-8)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVSVRKWJLKNIT-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459034 | |

| Record name | p-Methyl-cinnamoyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24186-38-7 | |

| Record name | p-Methyl-cinnamoyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。